tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H19N5O2 It is a derivative of piperidine and tetrazole, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tetrazole compounds under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to meet the required standards for pharmaceutical or other applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the tetrazole ring or the piperidine moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or tetrazole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction could produce reduced piperidine compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophiles employed.
Scientific Research Applications
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a useful tool in studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological moieties, allowing the compound to bind to enzymes or receptors in a manner similar to natural substrates. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate is unique due to the presence of both a tetrazole ring and a piperidine moiety, which confer distinct chemical and biological properties. The tert-butyl ester group further enhances its stability and solubility, making it a versatile compound for various applications .
Properties
IUPAC Name |
tert-butyl 3-(2H-tetrazol-5-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)16-6-4-5-8(7-16)9-12-14-15-13-9/h8H,4-7H2,1-3H3,(H,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGIPCAPKVENLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435733 | |
Record name | tert-Butyl 3-(2H-tetrazol-5-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91419-64-6 | |
Record name | tert-Butyl 3-(2H-tetrazol-5-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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